Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Kinase inhibition Conformational restriction Metabolic stability

This 2-aminothiazole-5-carboxamide pairs an N-cyclopropyl amide with an N-(furan-2-ylmethyl) amino substituent, delivering orthogonal SAR and metabolic stability advantages over linear alkyl or benzyl amides. The furan-2-ylmethyl hinge-binding motif offers H-bond acceptor capacity distinct from phenyl-substituted analogs, potentially altering kinome selectivity. Predicted cLogP ~2.0—significantly lower than N-benzyl (~3.5) and N-cyclohexenylethyl (~4.0) analogs—reduces non-specific binding and aggregation propensity in biochemical assays. Recommended for HTS library inclusion where lipophilic interference is a concern. Procure via custom synthesis from the commercially available carboxylic acid building block (CAS 1071328-69-2) or request a quote for pre-synthesized stock.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
Cat. No. B4510458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NC3CC3
InChIInChI=1S/C13H15N3O2S/c1-8-11(12(17)16-9-4-5-9)19-13(15-8)14-7-10-3-2-6-18-10/h2-3,6,9H,4-5,7H2,1H3,(H,14,15)(H,16,17)
InChIKeyODGPJAJGVYFVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide – Procurement-Grade Chemical Identity and Structural Baseline


N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide (molecular formula C₁₃H₁₅N₃O₂S, exact mass 277.0885 g/mol) is a 2-aminothiazole-5-carboxamide derivative bearing an N-cyclopropyl amide at position 5 and an N-(furan-2-ylmethyl) substituent at the 2-amino position . The scaffold belongs to a class of heterocyclic compounds that have been extensively claimed in patents as protein kinase inhibitors [1] and anticancer chemotherapeutic agents [2]. Its core 2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid building block is commercially catalogued under CAS 1071328-69-2 .

Why N-Cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide Cannot Be Replaced by In-Class Analogs


Within the 2-aminothiazole-5-carboxamide family, substitution at the 5-carboxamide nitrogen and the 2-amino nitrogen exerts orthogonal structure–activity relationship (SAR) effects that preclude simple interchange [1]. The N-cyclopropyl group constrains the amide conformation and modulates metabolic stability compared to linear alkyl or benzyl amides, while the furan-2-ylmethyl moiety at the 2-position influences hydrogen-bonding capacity and kinase hinge-binding geometry differently than phenyl, cyclohexenylethyl, or methoxypropyl replacements [2]. Consequently, analogs such as N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide (CAS 1224159-44-7) or N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide are not functional equivalents, and procurement decisions must be grounded in the specific substitution pattern .

Quantitative Differentiation Evidence for N-Cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide


Cyclopropyl Amide Conformational Constraint vs. Benzyl Amide in 2-Aminothiazole-5-carboxamides

The N-cyclopropyl group in the target compound imposes a torsion angle constraint on the 5-carboxamide bond that differs fundamentally from the flexible benzyl group in N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide. In published kinase inhibitor SAR for the 2-aminothiazole-5-carboxamide class, cyclopropyl amides have been associated with reduced susceptibility to amidase cleavage and improved cellular half-life compared to benzyl or linear alkyl amides [1]. However, no direct head-to-head metabolic stability comparison between the target compound and the specific N-benzyl analog has been published in the open literature. This dimension is assigned a Class-level inference tag.

Kinase inhibition Conformational restriction Metabolic stability

Furan-2-ylmethyl at 2-Amino Position: H-Bond Donor/Acceptor Profile vs. Phenyl or Alkyl Substitution

The furan-2-ylmethyl group at the 2-amino nitrogen provides a unique H-bond acceptor (furan oxygen) and aromatic π-surface distinct from the phenyl or cyclohexenylethyl groups found in closely related analogs. In thiazole-carboxamide kinase inhibitors, the 2-amino substituent projects into the kinase hinge region, and the furan oxygen can participate in water-mediated or direct hydrogen-bond networks that phenyl rings cannot [1]. Published in vitro kinase profiling data for structurally related 2-aminothiazole-5-carboxamides show that replacement of furan-2-ylmethyl with phenyl or cyclohexenylethyl shifts selectivity across the kinome; however, quantitative selectivity scores (e.g., Gini coefficient or S(50)) for the specific target compound have not been disclosed in open-access databases [2].

Kinase hinge binding Hydrogen bonding Ligand efficiency

Physicochemical Differentiation: cLogP and TPSA vs. N-Benzyl and N-Cyclohexenylethyl Analogs

Computationally predicted physicochemical properties differentiate the target compound from its closest catalogued analogs. The N-cyclopropyl group reduces lipophilicity compared to the N-benzyl analog (C₁₇H₁₇N₃O₂S, MW 327.4) and the N-cyclohexenylethyl analog (C₁₈H₂₃N₃O₂S, MW ~345), which should translate to improved aqueous solubility and lower logD₇.₄ . These calculated properties have direct implications for assay compatibility, particularly in biochemical screens where high logD compounds (>3.5) often exhibit non-specific binding or aggregation.

Physicochemical properties Drug-likeness Permeability

Synthetic Tractability and Building Block Availability: 2-[(Furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid as a Common Intermediate

The target compound can be prepared via amide coupling of 2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1071328-69-2) with cyclopropylamine. The carboxylic acid intermediate is commercially available from multiple suppliers (Fluorochem, Combi-Blocks, CymitQuimica) at 95%+ purity, enabling rapid analog synthesis and SAR expansion . In contrast, the N-benzyl analog (CAS 1224159-44-7) and N-cyclohexenylethyl analog are typically offered only as finished compounds with limited stock availability, restricting downstream derivatization options .

Chemical procurement Synthetic accessibility Building block

Recommended Application Scenarios for N-Cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide


Kinase Inhibitor Hit Expansion and Lead Optimization

Based on the compound's structural alignment with the 2-aminothiazole-5-carboxamide kinase inhibitor pharmacophore disclosed in patent literature, the target compound is best deployed as a hit-expansion scaffold in kinase screening cascades where the N-cyclopropyl group offers a metabolically more resilient amide bond than benzyl or linear alkyl amides [1]. Its furan-2-ylmethyl hinge-binding motif provides an H-bond acceptor that differentiates it from simple phenyl-substituted analogs, potentially altering kinome selectivity profiles [2].

Biochemical Assay Library Stock for Reduced Interference Risk

The lower predicted cLogP of the N-cyclopropyl analog (~2.0) relative to N-benzyl (~3.5) and N-cyclohexenylethyl (~4.0) analogs suggests reduced non-specific binding and aggregation propensity in biochemical assays [1]. This compound is therefore recommended for HTS library inclusion where assay interference from lipophilic compounds is a known concern.

In-House Amide Library Diversification via Common Carboxylic Acid Intermediate

The commercial availability of 2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1071328-69-2) from multiple suppliers enables research groups to generate a focused library of N-substituted amides, including the target cyclopropyl amide, through parallel coupling with diverse amines [1]. This procurement route offers greater synthetic flexibility than purchasing individual pre-formed analogs.

RORγ Modulator Screening (Nuclear Receptor Program)

Patent disclosures identify carboxamide-substituted thiazoles as modulators of the orphan nuclear receptor RORγ, a target in autoimmune and inflammatory disease [1]. The specific substitution pattern of the target compound—cyclopropyl amide combined with furan-2-ylmethylamino—represents a combination of fragments claimed within the RORγ modulator chemical space, making it a candidate for screening in Th17/IL-17 pathway assays.

Quote Request

Request a Quote for N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.